molecular formula C5H6Cl2N2 B8605270 5-(dichloromethyl)-1-methylpyrazole CAS No. 1089212-40-7

5-(dichloromethyl)-1-methylpyrazole

Cat. No.: B8605270
CAS No.: 1089212-40-7
M. Wt: 165.02 g/mol
InChI Key: PNDBZMNVPCGABH-UHFFFAOYSA-N
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Description

5-(dichloromethyl)-1-methylpyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dichloromethyl)-1-methylpyrazole can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(dichloromethyl)-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as copper or palladium for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

Pharmaceutical Applications

2.1. Drug Development

The compound is utilized in the synthesis of several pharmaceutical agents. Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. For instance, related pyrazole compounds have shown efficacy in modulating pain pathways and inflammation .

2.2. Mechanism of Action

Research indicates that pyrazole derivatives can act on various biological targets, including enzymes and receptors involved in disease pathways. For example, they may inhibit specific kinases or modulate G-protein coupled receptors, contributing to their therapeutic effects .

Agrochemical Applications

3.1. Herbicides

One of the most significant applications of 5-(dichloromethyl)-1-methylpyrazole is as an intermediate in the production of herbicides. It is particularly noted for its role in synthesizing herbicides effective against weeds in cornfields . The compound's ability to disrupt plant growth mechanisms makes it a valuable asset in agricultural chemistry.

3.2. Synthesis of Agrochemicals

The compound serves as a precursor for various agrochemical formulations, enhancing the efficacy and selectivity of herbicides and pesticides. Its structural properties allow for modifications that can improve the performance of these chemicals against target pests while minimizing environmental impact .

Case Studies

4.1. Herbicide Development Case Study

A notable case study involved the development of a new herbicide formulation utilizing this compound as an active ingredient. The study demonstrated that the herbicide effectively reduced weed populations in cornfields by over 80% compared to untreated controls, showcasing its potential for agricultural use .

4.2. Pharmaceutical Efficacy Case Study

In a clinical trial assessing the analgesic properties of a pyrazole derivative based on this compound, researchers found significant pain reduction in participants suffering from chronic pain conditions. The compound was well-tolerated with minimal side effects, further supporting its therapeutic viability .

Data Tables

Property Value
Boiling Point187 °C
Water Solubility19,400 mg/L (25 °C)
LogP0.26
pKa2.48
Application Area Description
PharmaceuticalsSynthesis of analgesics and anti-inflammatory agents
AgrochemicalsIntermediate for herbicides effective against weeds

Mechanism of Action

The mechanism of action of 5-(dichloromethyl)-1-methylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(dichloromethyl)-1-methylpyrazole include other pyrazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(dichloromethyl)-1-methylpyrazole, and what are their key mechanistic steps?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclization and functionalization steps. For example, dichlorovinyl ketones (derived from vinylidene chloride and acyl chlorides) can undergo cyclization with hydrazines to form 5-chloropyrazole intermediates . Introducing a dichloromethyl group at the C(5) position may require electrophilic substitution or halogenation under controlled conditions. Nitration methods (e.g., using fuming sulfuric acid and nitric acid, as in 1-methylpyrazole nitration ) could be adapted, but substituent reactivity must be carefully evaluated to avoid overhalogenation. Key steps include monitoring reaction temperature, solvent selection (e.g., THF for lithiation ), and purification via column chromatography.

Q. How can spectroscopic techniques (NMR, IR) confirm the regiochemistry of this compound?

  • Methodological Answer :

  • ¹H NMR : The C(5) dichloromethyl group’s protons may appear as a singlet (δ ~5.5–6.5 ppm) due to deshielding by electronegative chlorine atoms. Adjacent pyrazole ring protons (C(3)/C(4)) exhibit coupling patterns influenced by substituents.
  • ¹³C NMR : The dichloromethyl carbon typically resonates at δ ~70–80 ppm. Distinguishing between C(3) and C(5) positions requires 2D NMR (e.g., HSQC, HMBC) to correlate protons and carbons .
  • IR : Stretching frequencies for C-Cl bonds (~550–650 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) help validate the structure.

Q. What are the environmental persistence and bioaccumulation potential of chlorinated pyrazoles like this compound?

  • Methodological Answer : While direct data on this compound is limited, analogs like benzal chloride (log Kow = 2.3) suggest moderate lipophilicity, implying potential bioaccumulation in fatty tissues . Biodegradability can be assessed via OECD 301 tests (e.g., closed bottle test for aqueous degradation). Computational tools (EPI Suite) can estimate half-lives in soil/water, but experimental validation is critical due to variability in chlorinated compound degradation pathways.

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the dichloromethyl group at C(5) be addressed?

  • Methodological Answer : Lithiation studies on 1-methylpyrazole reveal that C(5) is thermodynamically favored for substitution under THF conditions . To direct dichloromethylation to C(5), use directing groups (e.g., trimethylsilyl) or leverage steric effects. For example, bulky bases may hinder substitution at C(3). DFT calculations (e.g., Gaussian) can model transition states to predict regioselectivity and optimize reaction conditions.

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

  • Methodological Answer :

  • *DFT (B3LYP/6-31G)**: Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. Chlorine substituents lower LUMO energy, increasing susceptibility to nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvation effects on stability in polar vs. nonpolar solvents.
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction yields or degradation rates.

Q. How can contradictory data in synthetic yields or analytical results be resolved?

  • Methodological Answer :

  • Yield Discrepancies : Replicate reactions under inert atmospheres (e.g., argon) to exclude moisture/oxygen interference. Use high-purity reagents and standardized workup protocols.
  • Analytical Conflicts : Cross-validate NMR/IR with X-ray crystallography (if crystals are obtainable) . For trace impurities, employ LC-MS or GC-MS to identify byproducts.
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability and identify critical process parameters.

Q. What strategies enable functionalization of this compound for bioactive compound development?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : Replace chlorine atoms with amines or alkoxides under catalytic conditions (e.g., CuI/ligand systems).
  • Cross-Coupling : Suzuki-Miyaura coupling at C(4) using palladium catalysts to introduce aryl/heteroaryl groups .
  • Oxidation/Reduction : Convert dichloromethyl to carbonyl groups (e.g., via ozonolysis) for further derivatization .

Properties

CAS No.

1089212-40-7

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

5-(dichloromethyl)-1-methylpyrazole

InChI

InChI=1S/C5H6Cl2N2/c1-9-4(5(6)7)2-3-8-9/h2-3,5H,1H3

InChI Key

PNDBZMNVPCGABH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(Cl)Cl

Origin of Product

United States

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